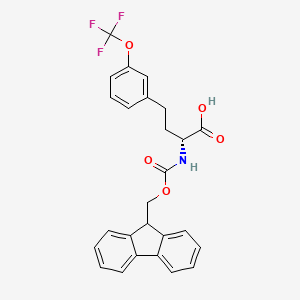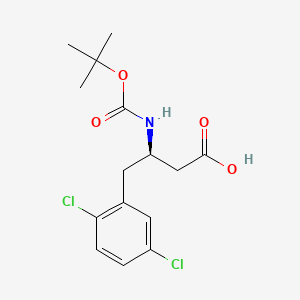amino})acetic acid](/img/structure/B8233300.png)
(S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid: is a complex organic compound that features a cyclobutyl group, a fluorenylmethoxycarbonyl group, and an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid typically involves multiple steps:
Formation of the Cyclobutyl Group: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Fluorenylmethoxycarbonyl Group: This step often involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base to form the desired ester linkage.
Amino Acid Derivative Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, potentially leading to the removal of the protecting group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Deprotected amino acid derivatives.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: The compound can be used as a building block in the synthesis of complex peptides and proteins.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with amino acid derivatives.
Protein Engineering: It can be incorporated into proteins to study structure-function relationships.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group may act as a protecting group, allowing the compound to interact selectively with its target. Upon reaching the target site, the protecting group can be removed, allowing the active amino acid derivative to exert its effects. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
- (2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
- (2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Uniqueness:
- Structural Features: The presence of the cyclobutyl group and the fluorenylmethoxycarbonyl group makes this compound unique compared to other amino acid derivatives.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and reduction, sets it apart from similar compounds.
- Applications: Its potential applications in peptide synthesis, drug development, and material science highlight its versatility and uniqueness.
Propriétés
IUPAC Name |
(2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-23(20(21(24)25)14-7-6-8-14)22(26)27-13-19-17-11-4-2-9-15(17)16-10-3-5-12-18(16)19/h2-5,9-12,14,19-20H,6-8,13H2,1H3,(H,24,25)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMVQJMRWCQPY-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
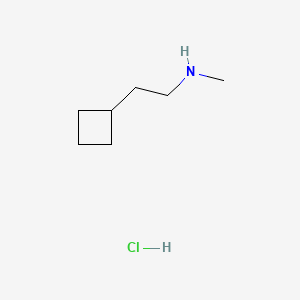
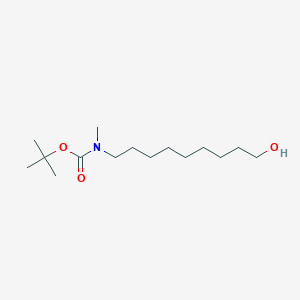
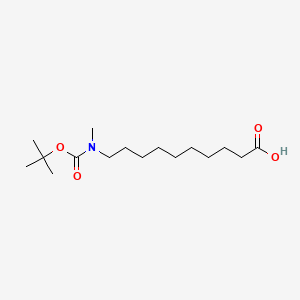
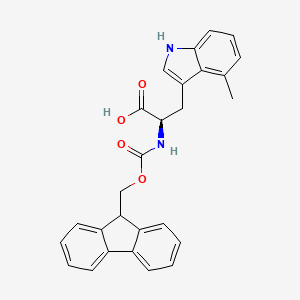
amino}pent-4-enoic acid](/img/structure/B8233247.png)
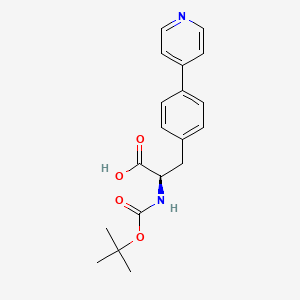
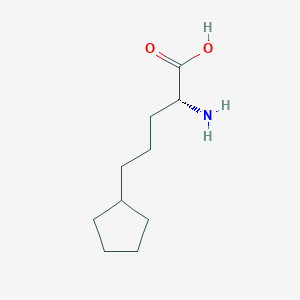
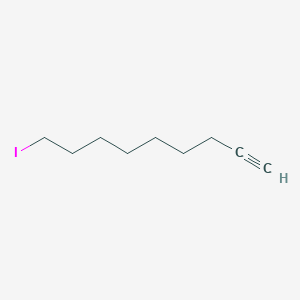
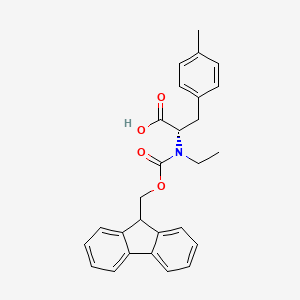
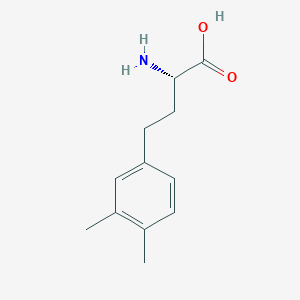
![(2S)-4-(3,5-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233314.png)
![(2S)-4-(3-chloro-5-methylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233317.png)
